

A Spectroscopic Comparison of Cyclohexyl Nitrate and Its Constitutional Isomer, Nitrocyclohexane

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Compound of Interest

Compound Name: Cyclohexyl nitrate

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This guide provides an objective spectroscopic comparison of **cyclohexyl nitrate** and its constitutional isomer, nitrocyclohexane. The differentiation of these isomers is crucial for unambiguous identification in research and development settings. This comparison is based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Cyclohexyl nitrate and nitrocyclohexane are constitutional isomers with the molecular formula $C_6H_{11}NO_2$ (for nitrocyclohexane) and $C_6H_{11}NO_3$ (for **cyclohexyl nitrate**). Although they share the same cyclohexane backbone, the connectivity of the nitro group ($-NO_2$) versus the nitrate group ($-ONO_2$) leads to distinct spectroscopic properties. Understanding these differences is essential for accurate structural elucidation and quality control in chemical synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **cyclohexyl nitrate** and nitrocyclohexane.

Table 1: 1H NMR Spectroscopic Data

Compound	Chemical Shift (ppm)	Multiplicity	Assignment
Cyclohexyl Nitrate	~4.9	Multiplet	CH-ONO ₂
1.2 - 2.0	Multiplet	Cyclohexyl H	
Nitrocyclohexane	~4.4	Multiplet	CH-NO ₂
1.2 - 2.2	Multiplet	Cyclohexyl H	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (ppm)	Assignment
Cyclohexyl Nitrate	~80	C-ONO ₂
24 - 32	Cyclohexyl C	
Nitrocyclohexane	~85	C-NO ₂
25 - 31	Cyclohexyl C	

Table 3: Infrared (IR) Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Cyclohexyl Nitrate	~1630 (asymmetric)	N-O stretch
~1275 (symmetric)	N-O stretch	
~860	O-N-O bend	
Nitrocyclohexane	~1550 (asymmetric)	N-O stretch
~1380 (symmetric)	N-O stretch	

Table 4: Mass Spectrometry (MS) Data

Compound	Key Fragments (m/z)	Interpretation
Cyclohexyl Nitrate	83	[C ₆ H ₁₁] ⁺ (loss of ONO ₂)
67	[C ₅ H ₇] ⁺	
55	[C ₄ H ₇] ⁺	
46	[NO ₂] ⁺	
Nitrocyclohexane	129	[M] ⁺ (Molecular Ion)
83	[M - NO ₂] ⁺	
55	[C ₄ H ₇] ⁺	

Experimental Protocols

The data presented in this guide are compiled from various spectral databases. The general experimental methodologies for each technique are outlined below.

3.1 NMR Spectroscopy

- **Sample Preparation:** Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL.
- **Instrumentation:** ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.
- **¹H NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain the carbon spectrum, with chemical shifts also referenced to TMS.

3.2 Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or as a mull.

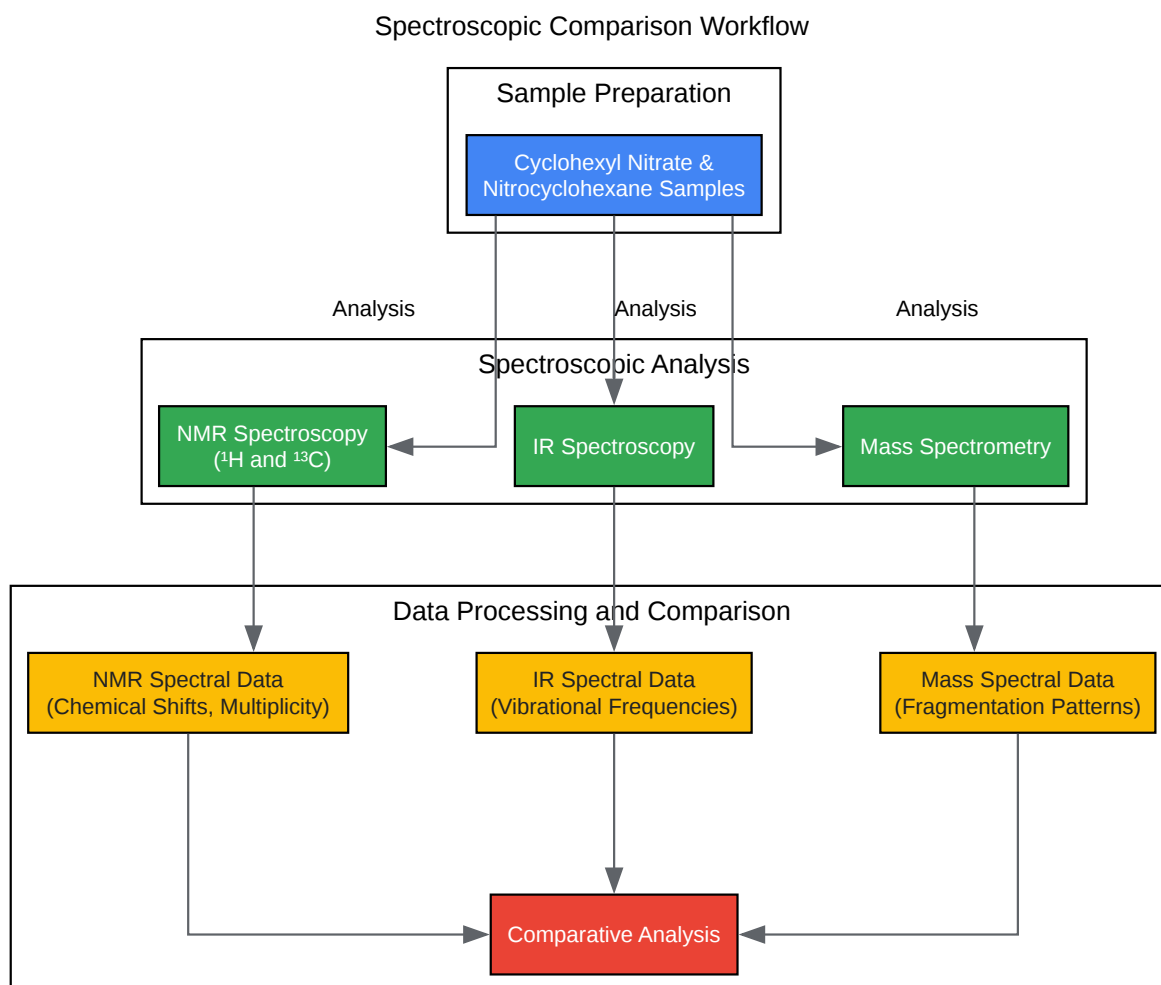
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Acquisition: The spectrum is obtained by averaging multiple scans to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.
- Ionization: Electron ionization (EI) is a common method for generating ions, typically at 70 eV.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured to generate the mass spectrum.

Visualization of Experimental Workflow

The logical workflow for the spectroscopic analysis and comparison of **cyclohexyl nitrate** and its isomers is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Comparison.

Discussion of Spectroscopic Differences

- NMR Spectroscopy:** The most significant difference in the ^1H NMR spectra is the chemical shift of the proton attached to the carbon bearing the functional group (CH-X). This proton is more deshielded in **cyclohexyl nitrate** (~4.9 ppm) compared to nitrocyclohexane (~4.4 ppm) due to the higher electronegativity of the nitrate group. Similarly, in the ^{13}C NMR spectra, the

carbon atom bonded to the nitrate group in **cyclohexyl nitrate** appears at a slightly lower field (~80 ppm) than the carbon bonded to the nitro group in nitrocyclohexane (~85 ppm).

- **Infrared Spectroscopy:** The IR spectra provide clear distinguishing features. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitrate group of **cyclohexyl nitrate** appear at approximately 1630 cm^{-1} and 1275 cm^{-1} , respectively. In contrast, the corresponding vibrations for the nitro group in nitrocyclohexane are found at around 1550 cm^{-1} and 1380 cm^{-1} . These distinct absorption bands allow for straightforward differentiation.[1]
- **Mass Spectrometry:** The fragmentation patterns in the mass spectra are also characteristic. **Cyclohexyl nitrate** often does not show a clear molecular ion peak and readily loses the nitrate group, leading to a prominent peak at m/z 83, corresponding to the cyclohexyl cation. Nitrocyclohexane, on the other hand, typically shows a discernible molecular ion peak at m/z 129 and a base peak resulting from the loss of the nitro group at m/z 83.[2][3]

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide complementary and definitive information for the differentiation of **cyclohexyl nitrate** and its constitutional isomer, nitrocyclohexane. The key distinguishing features are the chemical shifts of the alpha-proton and carbon in NMR, the positions of the N-O stretching vibrations in IR, and the fragmentation patterns in mass spectrometry. This guide serves as a valuable resource for researchers requiring accurate identification of these compounds.

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